molecular formula C13H12N2OS B216531 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

カタログ番号 B216531
分子量: 244.31 g/mol
InChIキー: LVTLUJNMWSBIDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to block the signaling pathways that promote cancer cell growth and proliferation.

作用機序

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline works by binding to the ATP-binding site of the EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and proliferation. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory effects. 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.

実験室実験の利点と制限

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for use in different experimental settings. It also has a well-characterized mechanism of action, which makes it a useful tool for studying EGFR signaling pathways and their role in cancer cell growth and proliferation. However, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline also has some limitations, including its relatively low potency and selectivity for EGFR, which can make it less effective in certain experimental settings.

将来の方向性

There are several future directions for research on 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and its potential use in cancer therapy and other applications. One area of research is the development of more potent and selective inhibitors of EGFR signaling pathways, which could improve the effectiveness of 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other EGFR inhibitors in cancer therapy. Another area of research is the development of combination therapies that include 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other cancer drugs, which could improve the overall effectiveness of cancer treatment. Additionally, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other EGFR inhibitors could be studied for their potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.

合成法

The synthesis of 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves several steps, including the reaction of 4-methyl-2-nitroaniline with 2-chloroethanol to form 4-methyl-2-(2-hydroxyethyl)aniline. This compound is then reacted with 2-chloro-6-methoxybenzoic acid to form 6-methoxy-4-methyl-2-(2-(2-methoxyphenyl)ethyl)aniline, which is subsequently reacted with propargyl bromide to form 6-methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline.

科学的研究の応用

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit EGFR signaling pathways, which are often overactive in cancer cells, leading to uncontrolled growth and proliferation. 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has also been studied for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin.

特性

製品名

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

分子式

C13H12N2OS

分子量

244.31 g/mol

IUPAC名

6-methoxy-4-methyl-2-prop-2-ynylsulfanylquinazoline

InChI

InChI=1S/C13H12N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3

InChIキー

LVTLUJNMWSBIDU-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=C1C=C(C=C2)OC)SCC#C

正規SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC#C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。